![molecular formula C21H21N3OS B2526991 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 1019153-51-5](/img/structure/B2526991.png)
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that features a pyrimidine ring, a sulfanyl group, and two aromatic rings with methyl substitutions
Mechanism of Action
Target of Action
A similar compound was found to interact with non-receptor tyrosine kinase , which mediates signal transduction downstream of a variety of transmembrane receptors .
Mode of Action
It can be inferred that the compound might interact with its targets and mediate signal transduction downstream of a variety of transmembrane receptors .
Biochemical Pathways
Given its potential interaction with non-receptor tyrosine kinase , it may influence pathways related to signal transduction.
Result of Action
Based on its potential interaction with non-receptor tyrosine kinase , it may influence cellular signaling processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: It has potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
3-Methoxyphenylboronic acid: Used in organic synthesis for the preparation of various compounds.
Uniqueness
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is unique due to its combination of a pyrimidine ring with a sulfanyl group and aromatic substitutions. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
The compound 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Ring : This is achieved through a condensation reaction between an appropriate aldehyde and a diamine.
- Introduction of the Sulfanyl Group : A nucleophilic substitution reaction is used, where a thiol reacts with a halogenated pyrimidine derivative.
- Attachment of the Benzyl Group : The benzyl group is introduced via nucleophilic substitution involving benzyl chloride.
- Formation of the Acetamide Linkage : This final step involves an amidation reaction with acetic anhydride.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that related pyrimidine derivatives can inhibit cancer cell proliferation in various cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 μM, demonstrating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies reveal that similar sulfanyl-acetamide compounds exhibit notable antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds within this class have shown minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against certain pathogens .
The biological activity of This compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The binding affinity to these targets may lead to modulation of their activity, resulting in apoptosis in cancer cells or inhibition of bacterial growth.
Study 1: Anticancer Activity
A recent study explored the anticancer effects of a series of pyrimidine derivatives similar to our compound. The results indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways, with one derivative achieving a caspase 9 level increase from 19.011 ± 0.40 ng/mL to 27.13 ± 0.54 ng/mL when treated with the compound .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of sulfanyl-acetamide derivatives against various bacterial strains. The results highlighted that certain derivatives exhibited potent antibacterial activity comparable to traditional antibiotics, suggesting potential for therapeutic applications in treating bacterial infections .
Comparative Analysis
Compound Name | Structure | Anticancer IC50 (μM) | MIC (µg/mL) |
---|---|---|---|
Compound A | Pyrimidine derivative | 0.87 - 12.91 | 31.25 |
Compound B | Sulfanyl-acetamide | Not reported | Not reported |
Compound C | Similar sulfanyl derivative | Not reported | <50 |
Properties
IUPAC Name |
2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-14-4-8-18(9-5-14)23-20(25)13-26-21-22-11-10-19(24-21)17-7-6-15(2)16(3)12-17/h4-12H,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBVNJYWCPVULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.